

Spectroscopic Profile of 2-Chloro-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-methylnicotinic acid

Cat. No.: B592625

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methylnicotinic acid (CAS No: 30529-70-5), a substituted pyridine derivative. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its structural elucidation and quality control in research, development, and manufacturing. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy.

Core Spectroscopic Data

The structural confirmation of 2-Chloro-6-methylnicotinic acid, with the molecular formula $C_7H_6ClNO_2$, relies on a combination of modern spectroscopic techniques.^[1] The data presented herein has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR (Proton NMR) Data

The 1H NMR spectrum reveals the electronic environment of each proton in the molecule. The following data is referenced for a sample analyzed in a deuterated solvent.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic CH (Position 4 or 5)
Data not available	-	-	Aromatic CH (Position 4 or 5)
Data not available	-	-	-CH ₃ (Methyl group)
Data not available	-	-	-COOH (Carboxylic acid)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	-COOH (Carboxylic acid)
Data not available	C-Cl (Carbon bonded to Chlorine)
Data not available	Quaternary Carbon (C-CH ₃)
Data not available	Aromatic CH
Data not available	Aromatic CH
Data not available	Quaternary Carbon (C-COOH)
Data not available	-CH ₃ (Methyl group)

Note: Specific experimental chemical shift values for ¹H and ¹³C NMR were not available in the aggregated search results. Researchers should acquire experimental data on their specific sample for definitive structural assignment.

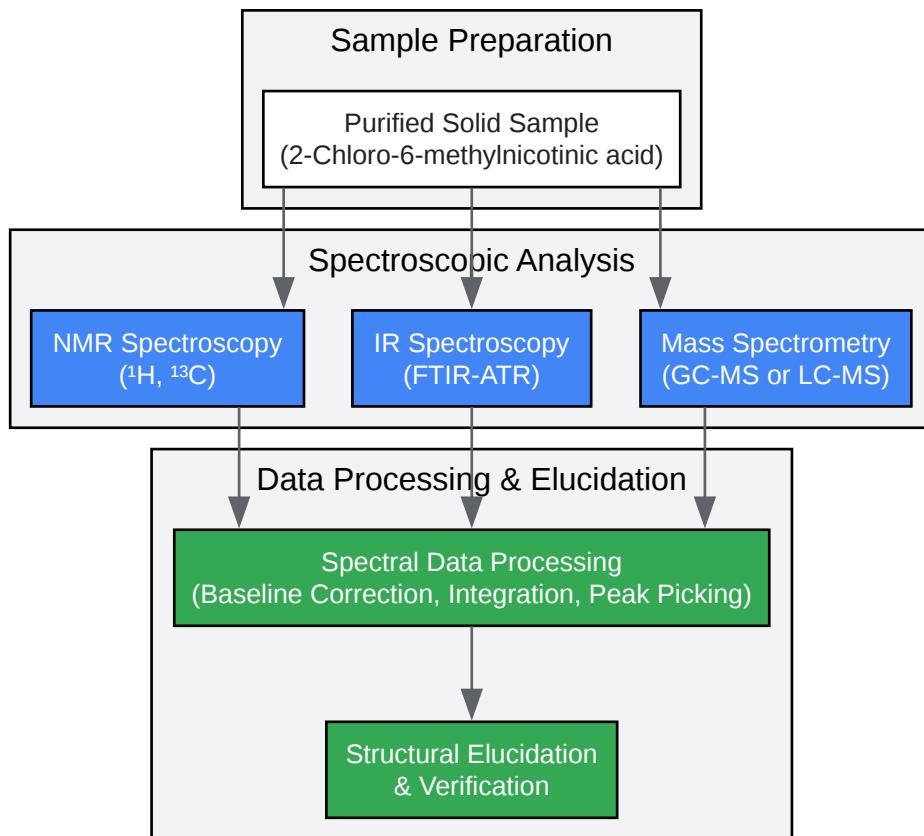
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation. The characteristic absorption bands for 2-Chloro-6-methylnicotinic acid are listed below.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1600, ~1470	C=C and C=N ring stretching	Aromatic Pyridine Ring
~1300	C-O stretch	Carboxylic Acid
700-800	C-Cl stretch	Chloro-substituent

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.


m/z Value	Interpretation
171	[M] ⁺ Molecular ion
156	[M-CH ₃] ⁺
128	[M-COOH] ⁺
112	[M-Cl-CO] ⁺

The molecular weight of 2-Chloro-6-methylnicotinic acid is 171.58 g/mol .[\[1\]](#)[\[2\]](#) The mass spectrum shows a parent peak corresponding to the molecular ion.[\[2\]](#)

Experimental Workflow and Methodologies

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A systematic approach using various NMR experiments is essential for accurate structure elucidation.[3]

- Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Chloro-6-methylnicotinic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] The solution should be transferred to a clean NMR tube. An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[3]
- Data Acquisition:

- Place the NMR tube into the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional (1D) ^1H NMR spectrum.
- Acquire a 1D ^{13}C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
- If necessary, perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of protons and carbons.

Infrared (IR) Spectroscopy Protocol

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

- Sample Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Place a small amount of solid 2-Chloro-6-methylnicotinic acid directly onto the ATR crystal.^[4] Apply pressure with the anvil to ensure good contact between the sample and the crystal.^[4] Alternatively, the thin solid film method can be used by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.^[5]
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

Mass spectrometry is used to determine the mass of the molecule and its fragments.^{[6][7]} Electron Impact (EI) is a common ionization method for relatively small organic molecules.

- Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent. For direct infusion, prepare a dilute solution (e.g., in the range of 10-100 micrograms per mL) in a suitable solvent like methanol or acetonitrile.^[8] High concentrations should be avoided to prevent instrument contamination.^[8]
- Data Acquisition:
 - The sample is introduced into the ion source, where it is vaporized and ionized (e.g., by an electron beam in EI-MS).^[9]
 - The resulting ions, including the molecular ion and various fragments, are accelerated into a mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion, generating a mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. fiveable.me [fiveable.me]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-6-methylnicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592625#spectroscopic-data-for-2-chloro-6-methylnicotinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com